ベザフィブラート-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

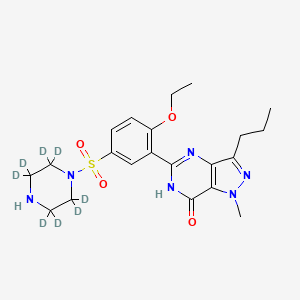

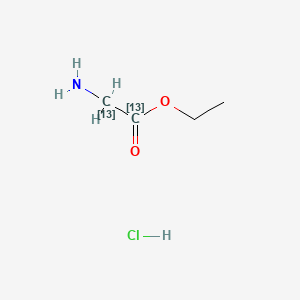

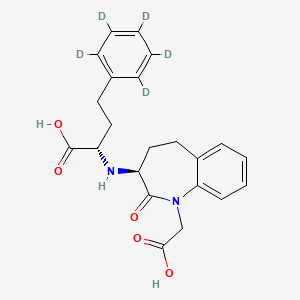

ベザフィブラート-d4は、高脂血症の治療に使用される脂質低下剤であるベザフィブラートの重水素化形態です。 主に、生物学的サンプル中のベザフィブラートの定量のために、質量分析法における内部標準として使用されます 。 This compoundは、脂質代謝において重要な役割を果たすペルオキシソーム増殖剤活性化受容体(PPAR)の非選択的アゴニストです .

科学的研究の応用

Bezafibrate-d4 has a wide range of scientific research applications, including:

作用機序

ベザフィブラート-d4は、ペルオキシソーム増殖剤活性化受容体(PPAR)のアゴニストとして作用することによって効果を発揮します。それは、脂質代謝の調節に関与するPPAR-アルファ、PPAR-ガンマ、およびPPAR-デルタを活性化します。 この活性化により、トリグリセリドと低密度リポタンパク質(LDL)コレステロールレベルの低下、および高密度リポタンパク質(HDL)コレステロールレベルの上昇につながります .

類似の化合物との比較

類似の化合物

フェノフィブラート: 高脂血症の治療に使用される別のフィブラートです。

ジェムフィブロジル: トリグリセリドを低下させ、HDLコレステロールを増加させるフィブラートです。

クロフィブラート: 類似の脂質低下効果を持つ古いフィブラートです。

This compoundの独自性

This compoundは、重水素化された構造のために独自です。これは、質量分析法の理想的な内部標準となっています。 3つのPPARサブタイプ(アルファ、ガンマ、およびデルタ)すべてを同等の用量で活性化できる能力は、通常PPAR-アルファのみを標的とする他のフィブラートと区別されます .

生化学分析

Biochemical Properties

Bezafibrate-d4, like its parent compound Bezafibrate, is a non-selective agonist of peroxisome proliferator-activated receptors (PPARs). It has been shown to interact with human PPARα, PPARγ, and PPARδ . These interactions play a crucial role in the regulation of lipid metabolism, leading to reductions in triglyceride levels and increases in HDL .

Cellular Effects

Bezafibrate-d4 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Bezafibrate has been shown to decrease blood glucose levels, HbA1C, and insulin resistance, thereby reducing the incidence of Type 2 Diabetes Mellitus (T2DM) compared to placebo or other fibrates .

Molecular Mechanism

The molecular mechanism of Bezafibrate-d4 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Bezafibrate-d4, as a PPAR agonist, upregulates the activity of this receptor and induces PPARGC1A gene transcription . This leads to changes in mitochondrial biogenesis and lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, Bezafibrate-d4 has been shown to have temporal effects on cellular function. For instance, it has been observed to reduce the number of complex IV-immunodeficient muscle fibers and improve cardiac function over time . This was accompanied by an increase in serum biomarkers of mitochondrial disease .

Dosage Effects in Animal Models

In animal models, the effects of Bezafibrate-d4 have been shown to vary with different dosages . For example, in Ndufs4 knockout mice, a model for Leigh syndrome, administration of Bezafibrate significantly enhanced survival and attenuated disease progression .

Metabolic Pathways

Bezafibrate-d4 is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in lipid metabolism . For instance, it has been shown to alter pathways involving glutamine metabolism and the tricarboxylic acid (TCA) cycle .

Transport and Distribution

Bezafibrate, the parent compound, is known to be distributed in the body and metabolized primarily in the liver .

Subcellular Localization

The subcellular localization of Bezafibrate-d4 is not explicitly reported in the literature. Given its role in modulating PPARs and its impact on mitochondrial biogenesis , it can be inferred that Bezafibrate-d4 may localize to the cell nucleus and mitochondria where these processes occur.

準備方法

合成経路と反応条件

ベザフィブラート-d4は、ベザフィブラートの分子構造に重水素原子を組み込むことで合成されます。合成には、重水素化試薬と溶媒を使用して、水素原子を重水素で置換することが含まれます。 反応条件には、通常、重水素化メタノール、アセトニトリル、およびギ酸の使用が含まれます .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスには、最終製品の純度と品質を確保するために、高速液体クロマトグラフィー(HPLC)と質量分析法が使用されます .

化学反応の分析

反応の種類

ベザフィブラート-d4は、以下を含むさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去が含まれます。

還元: 水素の付加または酸素の除去が含まれます。

置換: 1つの原子または原子団を別の原子または原子団で置き換えることを含みます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、重水素化溶媒、ギ酸、およびアセトニトリルが含まれます。 反応は、通常、化合物の安定性を確保するために制御された条件下で行われます .

形成される主要な生成物

これらの反応から形成される主要な生成物には、分析化学において内部標準として使用されるベザフィブラートのさまざまな重水素化誘導体があります .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用を持っています。

類似化合物との比較

Similar Compounds

Fenofibrate: Another fibrate used to treat hyperlipidemia.

Gemfibrozil: A fibrate that also lowers triglycerides and increases HDL cholesterol.

Clofibrate: An older fibrate with similar lipid-lowering effects.

Uniqueness of Bezafibrate-d4

Bezafibrate-d4 is unique due to its deuterated structure, which makes it an ideal internal standard for mass spectrometry. Its ability to activate all three PPAR subtypes (alpha, gamma, and delta) at comparable doses sets it apart from other fibrates, which typically target only PPAR-alpha .

特性

IUPAC Name |

2-[4-[2-[(4-chloro-2,3,5,6-tetradeuteriobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)/i5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBYAHWJQTYFKB-KDWZCNHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)NCCC2=CC=C(C=C2)OC(C)(C)C(=O)O)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3E)-3,7-dimethylocta-3,6-dien-2-yl]-4-hydroxy-5-methylchromen-2-one](/img/structure/B562577.png)

![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)